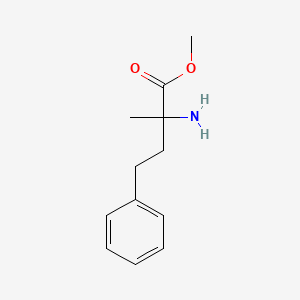

Methyl 2-amino-2-methyl-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

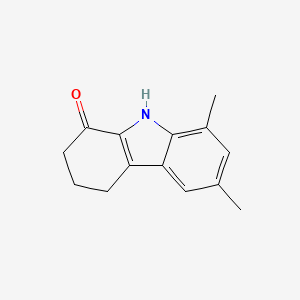

Methyl 2-amino-2-methyl-4-phenylbutanoate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It falls under the category of α-amino acids and is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a butanoate backbone .

Synthesis Analysis

The synthesis of Methyl 2-amino-2-methyl-4-phenylbutanoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it is typically prepared through esterification and subsequent amidation reactions. Researchers often use protecting groups to selectively modify functional groups during the synthesis .

Molecular Structure Analysis

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Reactions

Methyl 2,4-dioxo-4-phenylbutanoate and its derivatives exhibit significant chemical reactivity, forming complex compounds when reacted with aromatic aldehydes and propane-1,2-diamine. These reactions result in the formation of pyrrol-2-ones with diverse structures and potential applications, as demonstrated in the study by Gein et al. (2010). The research highlights the compound's versatility in organic synthesis and its potential in creating various chemically active molecules (Gein, Kasimova, Aliev, & Vakhrin, 2010).

Biochemical and Medicinal Chemistry

The compound plays a crucial role in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The unique mechanism of action of these inhibitors, involving CoA adducts, provides a foundation for developing novel antibacterial agents and suggests a general approach to creating potent inhibitors for acyl-CoA binding enzymes (Li et al., 2011).

Computational Studies and Molecular Docking

The compound and its functional derivatives have been extensively analyzed through computational methods like DFT calculations, providing insights into their molecular geometry, vibrational frequencies, and potential as drug candidates. Molecular docking methods have further underscored their relevance in the pharmaceutical industry, highlighting their interactions with various receptors and their potential efficacy as drugs (Raajaraman, Sheela, & Muthu, 2019).

Synthesis and Structural Analysis

The compound's structural versatility is evident in its use for synthesizing complex molecules like N-(α-bromoacyl)-α-amino esters, which have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. The detailed structural characterization of these molecules underscores the compound's utility in synthesizing bioactive molecules (Yancheva et al., 2015).

Organotin(IV) Complexes and Anticancer Research

Methyl 2-amino-2-methyl-4-phenylbutanoate derivatives have been utilized in the synthesis of organotin(IV) complexes, demonstrating significant cytotoxic activity against various human tumor cell lines. This suggests its potential application in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

properties

IUPAC Name |

methyl 2-amino-2-methyl-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(13,11(14)15-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOYVNLUCJDVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-methyl-4-phenylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)

![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)

![4-Phenyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2764452.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)